molecular formula C8H8ClN3O B3328131 1-(2-Chloro-4-pyridyl)-2-imidazolidinone CAS No. 423757-81-7

1-(2-Chloro-4-pyridyl)-2-imidazolidinone

Cat. No.: B3328131
CAS No.: 423757-81-7
M. Wt: 197.62 g/mol
InChI Key: UMQYSQVXDFAYEG-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-pyridyl)-2-imidazolidinone is a synthetic compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a chlorine atom and an imidazolidinone moiety. Its chemical properties make it a valuable agent in scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(2-Chloro-4-pyridyl)-2-imidazolidinone typically involves the reaction of 2-chloro-4-aminopyridine with an appropriate imidazolidinone precursor. One common method includes the following steps:

Comparison with Similar Compounds

1-(2-Chloro-4-pyridyl)-2-imidazolidinone can be compared with other similar compounds:

This compound stands out due to its unique combination of a pyridine ring and an imidazolidinone moiety, making it a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

1-(2-chloropyridin-4-yl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O/c9-7-5-6(1-2-10-7)12-4-3-11-8(12)13/h1-2,5H,3-4H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQYSQVXDFAYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using analogous reagents and reaction conditions as described in Example 1 above, 1-(2-chloroethyl)-3-(2-chloro-pyridin-4-yl)urea (I-33a: 7.0 g, 30.042 mmol) in dry THF (40 mL) was reacted with 60% NaH (1.08 g, 45.06 mmol) in dry THF (30 mL) to afford the crude product. Purification by column chromatography on silica gel (1% methanol in DCM) afforded 5.40 g of the product (92% yield).
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
1.08 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Chloro-4-pyridyl)-2-imidazolidinone
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1-(2-Chloro-4-pyridyl)-2-imidazolidinone
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Reactant of Route 5
1-(2-Chloro-4-pyridyl)-2-imidazolidinone
Reactant of Route 6
1-(2-Chloro-4-pyridyl)-2-imidazolidinone

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